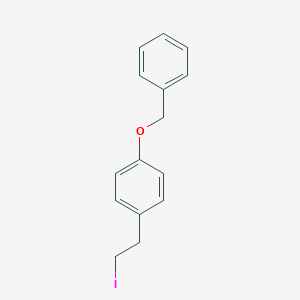

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15IO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEFLZIZMHPFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439784 | |

| Record name | 2-(4-benzyloxyphenyl)ethyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163930-30-1 | |

| Record name | 2-(4-benzyloxyphenyl)ethyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 2 Iodoethyl Phenoxy Methyl Benzene

Retrosynthetic Analysis and Key Disconnections for 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in For this compound, two primary disconnections are logical and lead to viable synthetic pathways.

The first key disconnection is at the aryl ether C-O bond. slideshare.netyoutube.com This is a common strategy for ethers as robust methods exist for their formation. This disconnection yields two primary synthons: a phenoxide equivalent and a benzyl (B1604629) halide equivalent.

Disconnection A (Aryl Ether C-O Bond): This leads to two potential precursor pairs:

Route 1: 4-(2-Iodoethyl)phenol and a benzyl halide (e.g., benzyl bromide).

Route 2: 4-(Benzyloxy)phenol and a 1,2-dihaloethane (e.g., 1-bromo-2-iodoethane or 1,2-dibromoethane).

The second logical disconnection is the C-I bond of the iodoethyl group. This suggests that the iodine atom can be introduced in the final step of the synthesis from a more stable precursor, such as an alcohol or another halide.

Disconnection B (C-I Bond): This disconnection points to a precursor molecule like 2-(4-(benzyloxy)phenyl)ethanol or 1-((4-(2-bromoethyl)phenoxy)methyl)benzene. This approach is often preferred as alkyl iodides can be less stable than their corresponding alcohols or bromides, making their late-stage introduction advantageous.

Combining these approaches, a highly practical retrosynthetic pathway emerges: disconnect the C-I bond first, followed by the aryl ether C-O bond. This leads to the simple starting materials of 4-(2-hydroxyethyl)phenol and a benzyl halide.

Strategies for the Formation of the Aryl Ether Linkage

The formation of the aryl ether bond is a critical step in the synthesis of the target molecule. Both classical and modern catalytic methods are applicable.

The Williamson ether synthesis is a widely used and effective method for preparing ethers via an S(_N)2 reaction between an alkoxide (or phenoxide) and an alkyl halide. byjus.comwikipedia.org For this synthesis, a phenol is typically deprotonated with a base to form a more nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide. masterorganicchemistry.com

A plausible route involves the reaction of 4-(2-hydroxyethyl)phenol with a benzyl halide. The phenolic hydroxyl group is significantly more acidic than the aliphatic alcohol, allowing for selective deprotonation by a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)). The resulting phenoxide then attacks the benzyl halide to form the intermediate 2-(4-(benzyloxy)phenyl)ethanol.

Reaction Scheme: Williamson Ether Synthesis

Reactants: 4-(2-hydroxyethyl)phenol, Benzyl Bromide

Base: Potassium Carbonate (K(_2)CO(_3))

Solvent: Acetonitrile or N,N-dimethylformamide (DMF) byjus.com

Temperature: 50-100 °C byjus.com

Product: 2-(4-(benzyloxy)phenyl)ethanol

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 4-(2-hydroxyethyl)phenol | Benzyl Bromide | K₂CO₃ | DMF | 80-100 |

| 4-Hydroxyphenethyl alcohol | Benzyl Chloride | NaOH | Acetonitrile | 50-80 |

This method works best with primary alkyl halides like benzyl bromide because they are highly susceptible to S(_N)2 attack and less prone to side reactions like elimination. masterorganicchemistry.com

Modern organic synthesis often employs transition-metal catalysts to form C-O bonds under milder conditions than classical methods. Key reactions include the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for ether synthesis.

The Ullmann condensation traditionally involves the reaction of a phenol with an aryl halide at high temperatures in the presence of a stoichiometric amount of copper. wikipedia.orgsynarchive.comorganic-chemistry.org Modern protocols use catalytic amounts of copper salts (e.g., CuI) with ligands, which allows the reaction to proceed under milder conditions. mdpi.comorganic-chemistry.org

A second powerful method is the Buchwald-Hartwig C-O coupling . This palladium-catalyzed reaction couples alcohols or phenols with aryl halides. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, deprotonation of the phenol, and reductive elimination to form the ether. organic-chemistry.orgresearchgate.netalfa-chemistry.com This method is known for its broad substrate scope and functional group tolerance.

| Reaction | Catalyst | Ligand Example | Base | Solvent |

| Ullmann Condensation | Copper(I) Iodide (CuI) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene or Dioxane |

| Buchwald-Hartwig Coupling | Pd₂(dba)₃ | XPhos or RuPhos | K₃PO₄ | Toluene |

Introduction of the 2-Iodoethyl Moiety

The final key transformation is the introduction of the iodine atom onto the ethyl side chain. This is typically achieved either by direct conversion of a precursor alcohol or by halogen exchange from a corresponding bromide or chloride.

The precursor, 2-(4-(benzyloxy)phenyl)ethanol, synthesized via the Williamson ether synthesis, can be converted directly to the target iodo compound. Several methods exist for the iodination of primary alcohols.

The Appel reaction is a common and mild method that converts alcohols to alkyl halides using triphenylphosphine (PPh(_3)) and a halogen source. wikipedia.orgsynarchive.com For iodination, iodine (I(_2)) is used. The reaction proceeds via a phosphonium salt intermediate, which is then displaced by the iodide ion in an S(_N)2 reaction. Imidazole is often added to facilitate the reaction. commonorganicchemistry.comorganic-synthesis.com

Typical Appel Reaction Conditions for Iodination: acs.org

Substrate: Primary Alcohol (e.g., 2-(4-(benzyloxy)phenyl)ethanol)

Reagents: Triphenylphosphine (PPh(_3)), Iodine (I(_2)), Imidazole

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Temperature: 0 °C to room temperature

Another approach is the use of hydroiodic acid (HI); however, this strong acid can sometimes lead to side reactions and is less mild than the Appel conditions. cdnsciencepub.com The use of phosphorus and iodine (generating PI(_3) in situ) is also a classic method for this transformation. cdnsciencepub.com

This strategy would first involve converting the precursor alcohol, 2-(4-(benzyloxy)phenyl)ethanol, into its corresponding bromide, for instance, using phosphorus tribromide (PBr(_3)) or carbon tetrabromide (CBr(_4)) and PPh(_3). The resulting 1-((4-(2-bromoethyl)phenoxy)methyl)benzene is then subjected to Finkelstein conditions.

Typical Finkelstein Reaction Conditions: byjus.comwikipedia.org

Substrate: Alkyl Bromide or Alkyl Chloride

Reagent: Sodium Iodide (NaI)

Solvent: Dry Acetone (B3395972)

Action: The reaction is typically heated to reflux to increase the rate.

This two-step approach (alcohol -> bromide -> iodide) is often very reliable and high-yielding, making it a favored route in many synthetic campaigns.

| Precursor Functional Group | Reagent(s) | Reaction Name | Key Feature |

| -CH₂CH₂OH | PPh₃, I₂, Imidazole | Appel Reaction | Mild, one-step conversion of alcohol to iodide. commonorganicchemistry.com |

| -CH₂CH₂Br | Sodium Iodide (NaI) | Finkelstein Reaction | Driven by precipitation of NaBr in acetone. tiwariacademy.com |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of the proposed two-step synthesis is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is critical in both steps of the proposed synthesis as it can significantly impact reaction rates and outcomes.

For the Williamson ether synthesis (Step 1), polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to participate in the SN2 reaction. wikipedia.orgjk-sci.com Protic solvents, on the other hand, can solvate the alkoxide anion, reducing its nucleophilicity and slowing down the reaction. wikipedia.org Commonly used solvents for this type of reaction include acetonitrile and N,N-dimethylformamide (DMF). wikipedia.org The use of phase-transfer catalysts, such as tetrabutylammonium bromide, can be beneficial, especially in two-phase systems, by facilitating the transfer of the alkoxide from an aqueous phase to an organic phase where the reaction occurs. wikipedia.orgacs.orgacs.org

For the iodination of the primary alcohol (Step 2), particularly in an Appel-type reaction, the choice of solvent is also important. Dichloromethane is a commonly used solvent for this transformation. researchgate.net The solvent's role is to dissolve the reactants and facilitate the reaction while remaining inert to the reaction conditions.

The following table illustrates the potential impact of solvent choice on the yield of the Williamson ether synthesis, based on typical observations for similar reactions.

Table 1: Hypothetical Influence of Solvent on Williamson Ether Synthesis Yield

| Solvent | Dielectric Constant | Typical Yield (%) | Notes |

| N,N-Dimethylformamide (DMF) | 36.7 | 85-95 | High boiling point, good for higher temperature reactions. |

| Acetonitrile | 37.5 | 80-90 | Good general-purpose solvent for SN2 reactions. |

| Acetone | 20.7 | 70-85 | Lower boiling point, suitable for reactions at moderate temperatures. |

| Tetrahydrofuran (THF) | 7.6 | 60-75 | Less polar, may result in slower reaction rates. |

| Ethanol (a protic solvent) | 24.6 | 40-60 | Protic nature can solvate the nucleophile, reducing reactivity. |

Reagent Stoichiometry and Catalyst Loading Considerations

In the proposed Williamson ether synthesis , the stoichiometry of the reactants plays a significant role. Typically, a slight excess of the alkylating agent (benzyl bromide) may be used to ensure complete conversion of the phenoxide. The amount of base used is also critical; at least one equivalent is required to deprotonate the phenol, but an excess may promote side reactions. For aryl ethers, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often employed. jk-sci.com

In the Appel reaction for the iodination of the primary alcohol, the stoichiometry of triphenylphosphine (PPh3) and the iodine source is crucial. commonorganicchemistry.comnrochemistry.com An excess of these reagents can lead to purification challenges due to the formation of triphenylphosphine oxide as a byproduct. wikipedia.org The use of imidazole is also common in this reaction, acting as a catalyst and a scavenger for the hydrogen iodide produced. nrochemistry.com

The table below provides a hypothetical overview of how reagent stoichiometry could be optimized for the Appel reaction.

Table 2: Hypothetical Optimization of Reagent Stoichiometry for Appel Reaction

| PPh3 (equivalents) | I2 (equivalents) | Imidazole (equivalents) | Hypothetical Yield (%) |

| 1.1 | 1.1 | 2.2 | 85 |

| 1.5 | 1.5 | 3.0 | 92 |

| 2.0 | 2.0 | 4.0 | 88 (with purification difficulties) |

| 1.5 | 1.5 | 1.5 | 75 |

Temperature and Pressure Profiling for Reaction Control

Temperature is a key parameter in controlling the rate and selectivity of both proposed reaction steps. The Williamson ether synthesis is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate. byjus.com However, excessively high temperatures can favor elimination side reactions, especially if the alkyl halide is sterically hindered. brainly.com Microwave-assisted heating has been shown to significantly reduce reaction times from hours to minutes. wikipedia.org

For the Appel reaction , the initial formation of the phosphonium salt is often carried out at 0 °C, after which the reaction with the alcohol can proceed at room temperature. nrochemistry.com Careful temperature control is necessary to prevent side reactions and decomposition of the reagents or products.

Pressure is generally not a critical parameter for these reactions when performed on a laboratory scale and they are typically carried out at atmospheric pressure.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the proposed synthesis can help to reduce its environmental impact.

Atom Economy and Environmental Factor (E-Factor) Analysis

Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edu

For the proposed two-step synthesis:

Step 1 (Williamson Ether Synthesis): C8H10O2 + C7H7Br + K2CO3 → C15H16O2 + KBr + KHCO3 The atom economy of this step is relatively high, with the main byproduct being inorganic salts.

Step 2 (Appel Reaction): C15H16O2 + PPh3 + I2 → C15H15IO + PPh3O + HI The Appel reaction generally has a poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. wikipedia.org

The Environmental Factor (E-Factor) is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates a greener process. For the proposed synthesis, the E-Factor would be influenced by the solvents used for the reaction and purification, as well as the byproducts from each step. The significant mass of triphenylphosphine oxide produced in the Appel reaction would contribute substantially to the E-Factor.

Utilization of Sustainable Solvents and Reagents

Efforts can be made to replace traditional, often hazardous, solvents with more sustainable alternatives. For the Williamson ether synthesis , solvent-free conditions have been explored, using a solid base like potassium hydroxide, which can lead to high yields and purity. researchgate.netias.ac.in Another green approach involves using surfactants in aqueous media to facilitate the reaction. researchgate.net

For the iodination of alcohols , greener alternatives to the Appel reaction are being developed. One such method involves the use of a CeCl3·7H2O/NaI system in acetonitrile, which is a more environmentally benign approach. cmu.eduacs.org Using catalytic amounts of a phosphorus reagent that can be regenerated in situ would also significantly improve the green credentials of the Appel reaction. wikipedia.org The use of ionic liquids as both solvent and reagent has also been shown to be an environmentally attractive protocol for converting alcohols to iodides, often with the potential for recycling the ionic liquid. organic-chemistry.org

Mechanistic Investigations of Chemical Transformations Involving 1 4 2 Iodoethyl Phenoxy Methyl Benzene

Nucleophilic Substitution Reactions at the Iodoethyl Group

The primary alkyl iodide functionality in 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene is a key site for nucleophilic substitution reactions. The carbon atom bonded to the iodine is electrophilic due to the electronegativity of the iodine atom, making it susceptible to attack by nucleophiles. rutgers.edu

SN2 Reaction Pathways and Stereochemical Outcomes

Nucleophilic substitution at the primary iodoethyl group predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (iodide). rutgers.edumasterorganicchemistry.com This "backside attack" leads to an inversion of stereochemical configuration at the carbon center if it is chiral. masterorganicchemistry.com However, in the case of this compound, the carbon undergoing substitution is not a stereocenter.

The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Steric hindrance plays a crucial role in SN2 reactions, with less hindered substrates reacting more rapidly. youtube.com The primary nature of the iodoethyl group in this compound ensures that it is sterically accessible for nucleophilic attack, favoring the SN2 pathway. youtube.com

Table 1: Factors Favoring SN2 Reactions at the Iodoethyl Group

| Factor | Influence on SN2 Reaction | Relevance to this compound |

| Substrate Structure | Primary alkyl halides are most reactive. | The iodoethyl group is a primary alkyl iodide, thus favoring SN2. youtube.com |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | A wide range of strong nucleophiles can be employed. |

| Leaving Group Ability | Good leaving groups are required. | Iodide is an excellent leaving group. msu.edu |

| Solvent | Polar aprotic solvents are preferred. | Solvents like DMSO or acetone (B3395972) would facilitate the reaction. youtube.com |

Role of the Iodine Leaving Group in Reaction Kinetics

The nature of the leaving group is a critical factor in determining the rate of a nucleophilic substitution reaction. A good leaving group is a species that is stable on its own. The iodide ion (I-) is an excellent leaving group because it is the conjugate base of a strong acid, hydroiodic acid (HI), and is highly polarizable. rutgers.eduacs.org

The strength of the carbon-halogen bond also influences leaving group ability. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which contributes to the high reactivity of alkyl iodides in substitution reactions. msu.edu The rate of nucleophilic substitution reactions for alkyl halides follows the trend: R-I > R-Br > R-Cl > R-F. msu.edu

Table 2: Comparison of Halogen Leaving Groups

| Halogen (X) | C-X Bond Strength (kJ/mol) | pKa of H-X | Leaving Group Ability |

| I | ~240 | -10 | Excellent nih.gov |

| Br | ~280 | -9 | Good |

| Cl | ~340 | -7 | Moderate |

| F | ~485 | 3.2 | Poor |

Note: The values are approximate and can vary slightly depending on the specific molecule.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituents on the ring, the benzyloxy group and the iodoethyl group, influence the regioselectivity and the rate of these reactions. organicmystery.com

Regioselectivity and Directing Effects of Substituents

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. pressbooks.pub Substituents are classified as either ortho, para-directing or meta-directing. pressbooks.pub

The benzyloxy group (-OCH2C6H5) is an activating, ortho, para-director. organicmystery.com The oxygen atom can donate its lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. youtube.com This makes these positions more nucleophilic and therefore more reactive towards electrophiles. youtube.com

The 4-(2-iodoethyl) group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the iodine atom. However, as an alkyl group, it is also an ortho, para-director. lumenlearning.com When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. msu.edu In this compound, the benzyloxy group is para to the iodoethyl group. The powerful activating and ortho-directing effect of the benzyloxy group will dominate, directing incoming electrophiles to the positions ortho to it.

Table 3: Directing Effects of Substituents on the Phenoxy Ring

| Substituent | Type | Directing Effect | Influence on Reactivity |

| Benzyloxy (-OCH2C6H5) | Activating | Ortho, Para organicmystery.com | Increases rate of EAS lumenlearning.com |

| 4-(2-Iodoethyl) (-CH2CH2I) | Deactivating (inductive) | Ortho, Para (as an alkyl group) lumenlearning.com | Decreases rate of EAS |

Influence of the Remote Iodoethyl Group on Aromatic Reactivity

While the primary directing effects are governed by the immediately attached atoms, remote substituents can also exert an influence on the reactivity of the aromatic ring. The iodoethyl group, being in the para position to the benzyloxy group, will have a modest electronic influence on the positions ortho to the benzyloxy group. Its electron-withdrawing inductive effect will slightly deactivate the entire ring towards electrophilic attack compared to a simple benzyl (B1604629) phenyl ether. libretexts.org However, this deactivating effect is generally weaker than the strong activating effect of the ether oxygen. lumenlearning.com

Radical Reactions Initiated by Cleavage of the Carbon-Iodine Bond

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate a primary alkyl radical. nih.gov This can be achieved through various methods, including the use of radical initiators, light, or electrochemical means. rsc.orgnih.gov

Once formed, the primary alkyl radical can participate in a variety of radical reactions, such as addition to alkenes or alkynes, or cyclization reactions if a suitable internal trap is present. rsc.org Electrochemical methods have been developed for the generation of carbon-centered radicals from alkyl iodides, offering a cleaner alternative to traditional methods using tin reagents. ucl.ac.uknih.gov These methods often involve an electrochemical 'redox-relay' system. ucl.ac.uk

The cleavage of the C-I bond can be initiated by photolysis with ultraviolet light. rsc.org Studies on similar alkyl iodides have shown that this bond cleavage can lead to the formation of radical species that can then undergo further reactions. rsc.org The specific reaction pathways would depend on the reaction conditions and the presence of other reagents.

Table 4: Methods for Initiating C-I Bond Cleavage

| Method | Description | Potential Outcome for this compound |

| Thermal Initiation | Use of radical initiators (e.g., AIBN) and heat. | Formation of a primary alkyl radical. |

| Photochemical Initiation | Irradiation with UV light. | Homolytic cleavage of the C-I bond to yield a radical. rsc.org |

| Electrochemical Initiation | Use of an electric current to generate radicals. | Can be a "green" alternative for radical generation. rsc.orgucl.ac.uk |

Generation and Reactivity of Alkyl Radicals

The chemical behavior of this compound is significantly influenced by the presence of the iodoethyl group. The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage, making it a prime site for the generation of an alkyl radical. This process is the initiating step for a variety of subsequent chemical transformations. iu.edu The generation of the primary alkyl radical, 2-(4-(benzyloxy)phenoxy)ethyl, can be achieved through several established methods in organic synthesis. nih.gov

Photochemical methods offer a clean way to initiate radical formation, where UV irradiation can induce the homolysis of the C-I bond. acs.org More traditionally, radical generation is accomplished using a radical initiator, such as azobisisobutyronitrile (AIBN), in conjunction with a reagent like tributyltin hydride (Bu₃SnH). In this process, the initiator generates a tributyltin radical, which then abstracts the iodine atom from this compound, yielding the desired alkyl radical. thieme-connect.de Modern approaches also utilize photoredox catalysis, which allows for radical generation under milder conditions using visible light. iu.edunih.gov

Once formed, the 2-(4-(benzyloxy)phenoxy)ethyl radical is a highly reactive intermediate. As an unstabilized primary alkyl radical, its fate is dictated by competition between various rapid reaction pathways. wikipedia.org These pathways primarily include intramolecular reactions, such as cyclization, and intermolecular reactions, like hydrogen atom abstraction from a solvent molecule or trapping by another radical species. The specific course of the reaction is heavily dependent on the reaction conditions and the concentration of the substrate.

Table 1: Methods for Generating the 2-(4-(benzyloxy)phenoxy)ethyl Radical

| Method | Reagents/Conditions | Mechanism | Key Features |

| Classical Radical Initiation | Tributyltin hydride (Bu₃SnH), AIBN, Heat | Chain reaction involving iodine abstraction by a tributyltin radical. | Well-established but relies on toxic tin reagents. nih.gov |

| Photochemical Cleavage | UV Light (hv) | Direct homolytic cleavage of the C-I bond. | Can be a clean method, avoiding chemical reagents. |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), Visible Light, Reductant | Single electron transfer (SET) from the excited photocatalyst to the C-I bond, leading to fragmentation. | Occurs under mild conditions with high functional group tolerance. iu.edu |

Intramolecular Cyclization Pathways via Radical Intermediates

Following its generation, the 2-(4-(benzyloxy)phenoxy)ethyl radical has the potential to undergo rapid and selective intramolecular cyclization. wikipedia.org Such reactions are often kinetically favored over intermolecular processes, particularly at low concentrations. The radical can attack one of the two electron-rich aromatic rings present in the molecule: the phenoxy ring or the benzyloxy ring.

The cyclization proceeds via an intramolecular radical addition to the aromatic π-system, forming a cyclohexadienyl radical intermediate. This is typically followed by a rearomatization step to yield the final cyclic product. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5- and 6-membered ring formations being the most common and favored outcomes. wikipedia.org

Two primary cyclization pathways are possible:

6-Endo Cyclization: Attack of the alkyl radical onto the benzyloxy aromatic ring. This pathway would lead to the formation of a six-membered ring, resulting in a dihydrophenanthrene-type structure after rearomatization.

Spirocyclization: Attack onto the ipso-carbon of the phenoxy ring (the carbon bearing the ether oxygen). This would generate a spirocyclic intermediate containing a five-membered ring fused to the cyclohexadienyl system.

In many radical cyclizations, the "exo" pathway is favored over the "endo" pathway. wikipedia.org In this context, the formation of the six-membered ring via attack on the benzyloxy moiety is a plausible and often preferred route in similar systems. wikipedia.org

Table 2: Potential Intramolecular Cyclization Pathways

| Pathway | Attacked Ring | Intermediate Type | Product Skeleton | Notes |

| Path A | Benzyloxy Ring | Cyclohexadienyl Radical | Dihydrophenanthrene | A 6-membered ring formation, often kinetically favorable in radical cyclizations. wikipedia.org |

| Path B | Phenoxy Ring (ipso-attack) | Spirocyclic Radical | Spiro[4.5]decane derivative | Involves the formation of a less common spirocyclic system. |

| Path C | Phenoxy Ring (ortho-attack) | Cyclohexadienyl Radical | Dihydrodibenzofuran derivative | A 5-membered ring formation, which is also a common outcome in radical cyclizations. |

Rearrangement Processes and Their Mechanistic Elucidation

Potential for Intramolecular Rearrangements of the Aryl Ether

Under the neutral or mildly reducing conditions typically employed for radical generation, the aryl ether linkage in this compound is generally stable and unlikely to undergo rearrangement. Such rearrangements are more commonly associated with polar reactions involving cationic intermediates under strongly acidic conditions. wiley-vch.de

However, under thermal duress or specific catalytic conditions, the potential for rearrangement exists. A hypothetical pathway could involve a wikipedia.orgwiley-vch.de- or iu.eduwikipedia.org-sigmatropic shift, where the benzylic group migrates to an ortho position on the phenoxy ring. This type of rearrangement is mechanistically challenging for simple aryl ethers and would likely require a high activation energy. More plausible under harsh conditions would be the cleavage of the C-O ether bond rather than a concerted rearrangement.

Another theoretical possibility involves a Smiles rearrangement, though this typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring for nucleophilic attack, which are absent in the parent compound. Therefore, while intramolecular rearrangements of the aryl ether are mechanistically conceivable, they are not considered a probable pathway for this specific molecule under standard radical reaction conditions.

Mechanisms of Ring Expansion or Contraction

Ring expansion and contraction are characteristic of reactions involving carbocationic intermediates, such as the pinacol (B44631) or Wagner-Meerwein rearrangements. libretexts.orgmsu.edumasterorganicchemistry.com For this compound, such mechanisms are not directly accessible via the primary alkyl radical intermediate.

However, it is possible to postulate a multi-step radical mechanism that could lead to a rearranged carbon skeleton. For instance, if the intramolecular cyclization (as described in 3.3.2) were to form a spirocyclic radical intermediate, this species could potentially undergo a subsequent ring-opening and re-closing cascade. Such a process could lead to a product with an expanded or contracted ring system compared to the initial cyclization product.

A hypothetical mechanism for ring expansion could involve:

Formation of a spirocyclic radical intermediate via attack on the phenoxy ring.

Homolytic cleavage of one of the bonds within the newly formed cyclohexadienyl ring system.

Re-cyclization of the resulting radical onto a different position, leading to a thermodynamically more stable, expanded ring system.

This type of radical rearrangement is less common than direct cyclization but represents a potential pathway for skeletal reorganization. Elucidation of such a mechanism would require careful product analysis and isotopic labeling studies to trace the connectivity of the carbon framework. These rearrangement processes remain largely theoretical for this compound and are considered less likely than direct cyclization and stabilization of the resulting radical.

Derivatization and Chemical Transformations of 1 4 2 Iodoethyl Phenoxy Methyl Benzene

Functional Group Interconversions of the Iodoethyl Moiety

The carbon-iodine bond in the iodoethyl group is the most labile site for many transformations due to iodine being an excellent leaving group. This allows for a wide range of functional group interconversions.

Nucleophilic substitution reactions (SN2) provide a direct route to convert the iodoethyl group into other important functional groups.

Alcohols: The corresponding alcohol, 2-(4-(benzyloxy)phenyl)ethanol, can be synthesized via a substitution reaction. This typically involves treating the iodo-compound with a hydroxide source, such as sodium hydroxide in a suitable solvent system, or by hydrolysis with water, which can be facilitated by the presence of a silver salt to assist the departure of the iodide ion.

Amines: The iodoethyl group can be converted to an amino group to form 2-(4-(benzyloxy)phenyl)ethan-1-amine. A common method is the reaction with ammonia or a primary amine in an SN2 fashion. libretexts.orgstudymind.co.uk However, this direct alkylation can lead to a mixture of primary, secondary, and tertiary amines due to the product amine being nucleophilic itself. libretexts.orglumenlearning.com To achieve a more controlled synthesis of the primary amine, the Gabriel synthesis is a preferred method. pressbooks.pub This involves reaction with potassium phthalimide followed by hydrolysis to yield the primary amine cleanly. pressbooks.pub An alternative is the use of sodium azide (B81097) to form an alkyl azide, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). libretexts.org

Thiols: The sulfur analogue of an alcohol, a thiol, can be prepared by reacting the alkyl iodide with a sulfur nucleophile. libretexts.org A common approach is the SN2 reaction with sodium hydrosulfide (NaSH). libretexts.orglibretexts.org To prevent the formation of a sulfide byproduct from a second substitution, an excess of the hydrosulfide reagent is often used. libretexts.org Alternatively, thiourea can be employed as the sulfur nucleophile, which reacts to form an alkylisothiouronium salt that is then hydrolyzed with a base to furnish the desired thiol. libretexts.orglibretexts.org

Table 1: Nucleophilic Substitution Reactions of the Iodoethyl Group

| Target Functional Group | Reagents | Product |

|---|---|---|

| Alcohol | NaOH or H₂O/Ag⁺ | 2-(4-(benzyloxy)phenyl)ethanol |

| Primary Amine | 1. Potassium phthalimide2. H₃O⁺ or H₂NNH₂ | 2-(4-(benzyloxy)phenyl)ethan-1-amine |

| Primary Amine | 1. NaN₃2. LiAlH₄ | 2-(4-(benzyloxy)phenyl)ethan-1-amine |

The iodoethyl group can undergo elimination reactions, typically under basic conditions, to introduce unsaturation.

Alkenes: An E2 (bimolecular elimination) reaction can be induced by treating 1-((4-(2-iodoethyl)phenoxy)methyl)benzene with a strong, non-nucleophilic base, such as potassium tert-butoxide. This reaction removes a proton from the carbon adjacent to the phenoxy ring and eliminates the iodide ion, resulting in the formation of 1-(benzyloxy)-4-vinylbenzene. youtube.com The vinyl group is a versatile functional handle for further transformations, including polymerization and addition reactions. wikipedia.org

Alkynes: The direct conversion of the iodoethyl group to an alkyne in a single step is not a standard transformation. A plausible, albeit multi-step, pathway would first involve the elimination reaction described above to form the vinyl derivative. Subsequent transformation of the resulting styrene (B11656) derivative to an alkyne, such as 1-(benzyloxy)-4-ethynylbenzene, is challenging but could potentially be achieved through halogenation of the double bond followed by a double dehydrohalogenation reaction using a very strong base like sodium amide.

The carbon-iodine bond can be cleaved reductively to replace the iodine atom with a hydrogen atom, yielding the corresponding alkane, 1-(benzyloxy)-4-ethylbenzene. Several methods are available for this transformation:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), can effectively remove the iodine.

Metal/Acid Systems: Active metals like zinc in the presence of an acid (e.g., acetic acid or HCl) can be used for the reduction.

Hydride Reagents: Powerful hydride donors, such as lithium aluminum hydride (LiAlH₄), are capable of displacing the iodide with a hydride ion.

Modifications and Functionalization of the Aromatic Ring System

The electron-rich phenoxy ring is susceptible to electrophilic aromatic substitution, while the introduction of a leaving group on this ring opens pathways for transition-metal-catalyzed cross-coupling reactions.

The ether linkage (-O-CH₂-Ph) on the phenoxy ring is an activating group and directs incoming electrophiles to the ortho and para positions. organicmystery.comblogspot.com Since the para position is already substituted by the iodoethyl group, electrophilic substitution is expected to occur primarily at the ortho positions (positions 3 and 5).

Halogenation: Electrophilic aromatic halogenation can introduce a halogen atom (Cl, Br, I) onto the phenoxy ring. libretexts.orgbyjus.com For instance, bromination can be achieved by reacting the substrate with bromine (Br₂) in a suitable solvent like acetic acid. blogspot.com Due to the activating nature of the ether group, this reaction may proceed even without a Lewis acid catalyst, which is typically required for less reactive aromatic rings. blogspot.comwikipedia.org The product would be predominantly 1-(benzyloxy)-2-bromo-4-(2-iodoethyl)benzene.

Nitration: The introduction of a nitro group (-NO₂) is accomplished by treatment with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com The reaction is typically performed at controlled, low temperatures to prevent multiple nitrations. libretexts.orgchemguide.co.uk The primary product would be 1-(benzyloxy)-4-(2-iodoethyl)-2-nitrobenzene.

To perform cross-coupling reactions on the phenoxy ring, a halide (or triflate) must first be installed via a reaction such as the electrophilic halogenation described above. The resulting aryl halide, for example, 1-(benzyloxy)-2-bromo-4-(2-iodoethyl)benzene, can then serve as a substrate for various palladium-catalyzed C-C bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This versatile reaction allows for the formation of biaryl structures. For instance, reacting the ortho-bromo derivative with phenylboronic acid would yield a terphenyl derivative.

Heck Reaction: The Heck reaction forms a C-C bond between the aryl halide and an alkene, such as styrene or an acrylate, using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for synthesizing substituted alkenes. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org It is a highly reliable method for the synthesis of aryl alkynes.

Table 2: Cross-Coupling Reactions on a Halogenated Phenoxy Ring Derivative

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Aryl-Alkyl/Alkenyl |

| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

Transformations Involving the Benzyl (B1604629) Ether Linkage

The benzyl ether group in this compound is a key functional group that can be strategically manipulated. Its cleavage provides access to the parent phenol, while exchange reactions open pathways to a variety of other ether and ester derivatives.

One of the most common and mildest methods for benzyl ether cleavage is catalytic hydrogenolysis. youtube.comyoutube.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The benzyl group is converted to toluene, which is easily removed. This method is highly effective and generally does not affect other functional groups, although the iodoethyl group's sensitivity to reduction would need to be considered.

Strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), can also be employed to cleave benzyl ethers. youtube.com However, these harsh conditions may not be suitable for substrates with acid-sensitive functionalities. Oxidative cleavage presents another alternative, utilizing reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or copper-catalyzed systems in the presence of an oxidant. organic-chemistry.orgsemanticscholar.org

Table 1: Representative Methods for Benzyl Ether Cleavage

| Reagent/Catalyst | Conditions | Products | Reference |

| H₂/Pd-C | Hydrogen atmosphere, various solvents | 4-(2-Iodoethyl)phenol, Toluene | youtube.comyoutube.com |

| BCl₃ | Dichloromethane, low temperature | 4-(2-Iodoethyl)phenol | nih.gov |

| DDQ | Acetonitrile, photoirradiation | 4-(2-Iodoethyl)phenol, Benzaldehyde | organic-chemistry.org |

| Cu(OTf)₂/PhI(OAc)₂/TsNH₂ | Dichloromethane | 4-(2-Iodoethyl)phenol, N-Benzyl-p-toluenesulfonamide | semanticscholar.org |

Beyond cleavage, the benzyl ether linkage can be transformed into other ether or ester functionalities. Transetherification, while less common for benzyl ethers, can be achieved under specific catalytic conditions. More practically, cleavage of the benzyl ether followed by a Williamson ether synthesis with a different alkyl halide allows for the introduction of a wide variety of new ether groups. youtube.com

The synthesis of ester derivatives from this compound would typically proceed through the regeneration of the phenol, followed by esterification. The resulting 4-(2-iodoethyl)phenol can be reacted with a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding esters.

Synthesis of Novel Heterocyclic Compounds from this compound

The presence of the iodoethyl group in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. This strategy allows for the construction of both oxygen- and nitrogen-containing ring systems.

Intramolecular cyclization reactions are powerful tools for the efficient construction of cyclic molecules. researchgate.net In the case of this compound, after suitable modification, the iodoethyl group can act as an electrophile, which can be attacked by a nucleophile within the same molecule to form a ring. The specific type of cyclization and the resulting heterocycle depend on the nature of the nucleophile and the reaction conditions. For instance, radical cyclizations or transition-metal-catalyzed cyclizations are common strategies for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net

Oxygen-Containing Heterocycles:

The synthesis of chromane derivatives, a class of oxygen-containing heterocycles, can be envisioned starting from this compound. rsc.orgchemrxiv.orgscispace.com Following cleavage of the benzyl ether to reveal the phenol, the resulting 4-(2-iodoethyl)phenol could undergo an intramolecular Williamson ether synthesis. Under basic conditions, the phenoxide would act as a nucleophile, attacking the electrophilic carbon bearing the iodine atom to form the six-membered chromane ring.

Table 2: Potential Oxygen-Containing Heterocycles from this compound

| Starting Material Derivative | Reaction Type | Product |

| 4-(2-Iodoethyl)phenol | Intramolecular Williamson Ether Synthesis | Chromane |

Nitrogen-Containing Heterocycles:

To synthesize nitrogen-containing heterocycles, the phenolic oxygen would first need to be replaced by a nitrogen atom. This could be achieved through a multi-step sequence, for example, by converting the phenol to an aniline derivative. The resulting N-substituted 4-(2-iodoethyl)aniline could then undergo intramolecular cyclization to form a tetrahydroquinoline ring system. nih.govorganic-chemistry.orgnih.govresearchgate.netudel.edu The cyclization could be promoted by a base, where the amine nitrogen acts as the nucleophile, or through various transition-metal-catalyzed processes. nih.gov

Table 3: Potential Nitrogen-Containing Heterocycles from this compound Derivatives

| Starting Material Derivative | Reaction Type | Product |

| N-Substituted-4-(2-iodoethyl)aniline | Intramolecular N-Alkylation | N-Substituted-tetrahydroquinoline |

Applications of 1 4 2 Iodoethyl Phenoxy Methyl Benzene As a Versatile Synthetic Precursor

Building Block for Advanced Organic Synthesis

The presence of both an aryl ether linkage and a reactive alkyl iodide functionality positions 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene as a valuable tool for synthetic chemists. These features allow for a range of chemical transformations, enabling the creation of diverse and complex molecular structures.

Precursor to Structurally Diverse Aryl Ether Derivatives

Aryl ethers are a prominent class of compounds found in numerous natural products and pharmaceuticals. The synthesis of diaryl ethers, in particular, often involves the cross-coupling of aryl halides with phenols. chembk.comjsynthchem.com The iodo-substituent in this compound makes it an excellent candidate for such coupling reactions. For instance, in copper-catalyzed cross-coupling reactions, aryl iodides are known to react efficiently with phenols to form diaryl ethers. jsynthchem.com This reactivity allows for the introduction of a wide variety of substituted phenyl groups onto the core structure, leading to a library of structurally diverse aryl ether derivatives.

The general reaction scheme for the synthesis of aryl ethers from aryl halides is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aryl Halide | Phenol | Copper or Palladium based | Diaryl Ether |

Furthermore, the iodoethyl group can undergo nucleophilic substitution reactions with various alkoxides, leading to the formation of different alkyl aryl ethers. This dual reactivity at both the aryl iodide and alkyl iodide positions (though the former is more common for cross-coupling) enhances its utility as a precursor.

Scaffold for Complex Molecule Construction via Sequential Derivatization

The structure of this compound provides a robust scaffold that can be elaborated through sequential chemical modifications. The reactive iodoethyl group is a key handle for introducing a wide range of functional groups via nucleophilic substitution reactions. This allows for the attachment of amines, thiols, azides, and other nucleophiles, thereby paving the way for the construction of more complex molecules.

For example, the reaction with a primary amine would yield a secondary amine derivative, which could then undergo further reactions, such as acylation or alkylation, to build more elaborate structures. This step-wise approach is fundamental in the total synthesis of complex natural products and in the generation of compound libraries for drug discovery. Benzene (B151609) derivatives with complex side chains are known to be valuable in the synthesis of intricate molecules and materials. researchgate.net

Intermediate in the Synthesis of Functional Materials

The chemical functionalities present in this compound make it a promising candidate as an intermediate for the synthesis of novel functional materials, including polymers and supramolecular assemblies.

Monomeric Unit for Polymer Chemistry

The iodoethyl group in this compound can serve as a functional handle for polymerization processes. Iodine-functionalized compounds can be utilized in various polymerization techniques. rsc.org For instance, it could potentially act as an initiator or a monomer in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl halide is often used as an initiator to polymerize vinyl monomers.

Moreover, polymers bearing iodine functional groups can be synthesized and subsequently modified. rsc.org This post-polymerization modification allows for the introduction of a wide array of functionalities onto the polymer backbone, leading to materials with tailored properties. The synthesis of iodine-functionalized hypercrosslinked polymers has been reported, demonstrating their utility as heterogeneous catalysts. rsc.org

Components for Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The aryl ether component of this compound can participate in π-π stacking interactions, which are crucial for the formation of organized supramolecular structures. Crown ethers, which are cyclic polyethers, are well-known for their ability to form host-guest complexes and are fundamental in supramolecular chemistry. frontiersin.orgdu.ac.inresearchgate.netrsc.org While not a crown ether itself, the ether linkages in the target molecule contribute to its potential to interact with other molecules through hydrogen bonding and dipole-dipole interactions.

By modifying the iodoethyl group with moieties capable of specific recognition, such as hydrogen bond donors or acceptors, it is possible to design molecules that self-assemble into well-defined architectures like liquid crystals. nih.gov The benzyloxyphenyl moiety is a known component in the synthesis of liquid crystalline materials. nih.gov

Precursor in Medicinal Chemistry Research

The benzyl (B1604629) phenyl ether motif is a common scaffold in a variety of biologically active compounds. This structural feature is present in molecules designed to interact with specific biological targets.

The derivatization of the iodoethyl group of this compound allows for the introduction of various pharmacophores, which are the essential features of a molecule that confer its biological activity. For instance, the synthesis of benzyl phenyl ether diamidine derivatives has been explored for their antiprotozoal activities. nih.gov The iodo-substituent in some of these derivatives was found to be beneficial for their activity against Trypanosoma brucei rhodesiense. nih.gov

Furthermore, benzyl phenyl ether derivatives have been investigated as inhibitors of bacterial phenylalanyl-tRNA synthetase, highlighting their potential as antibacterial agents. nih.gov The ability to readily modify the this compound core structure makes it an attractive starting point for the synthesis of new analogues with potentially improved potency and selectivity. The synthesis of various phenoxyethyl derivatives as intermediates for pharmaceuticals like Silodosin has also been documented. google.com

Synthesis of Ligands for Investigating Biological Pathways

The strategic placement of the iodoethyl group on the phenoxy ring of this compound allows for its effective use in the synthesis of a variety of ligands. This functional group provides a reactive site for nucleophilic substitution reactions, enabling the attachment of this molecular scaffold to various amine-containing pharmacophores. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of new ligand series.

While direct synthesis of widely recognized, named ligands starting from this specific precursor is not extensively documented in publicly available research, its utility can be inferred from the synthesis of analogous structures. For instance, the synthesis of ligands targeting the serotonin (B10506) 5-HT1A receptor often involves the alkylation of a piperazine (B1678402) or a related nitrogenous core. The iodoethyl group of this compound is an excellent electrophile for such reactions.

Table 1: Potential Ligand Synthesis via Alkylation

| Amine Precursor | Resulting Ligand Class (Potential) | Biological Target (Potential) |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Arylpiperazine | Serotonin Receptors (e.g., 5-HT1A) |

| 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) derivatives | Aminotetralin | Serotonin Receptors |

The benzyloxy group in this compound serves as a stable structural element that can be modified in later synthetic steps if necessary. This allows for the systematic alteration of the ligand's properties, such as lipophilicity and steric bulk, which can influence its binding affinity and selectivity for a particular biological target.

Development of Chemical Probes for Receptor Binding Studies

A significant application of this compound lies in its potential as a precursor for radiolabeled chemical probes, particularly for use in Positron Emission Tomography (PET). The iodine atom can be replaced with a positron-emitting isotope, such as iodine-124, or more commonly, the entire iodoethyl group can be substituted with a moiety containing a radionuclide like fluorine-18.

PET is a powerful non-invasive imaging technique that allows for the in-vivo visualization and quantification of biochemical processes. Radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, are essential for this technique. The synthesis of these tracers must be rapid due to the short half-lives of the isotopes used.

The 2-iodoethyl group of this compound is a suitable leaving group for nucleophilic substitution with [18F]fluoride, a commonly used positron emitter. This reaction would produce the corresponding 18F-labeled fluoroethyl derivative. This strategy is frequently employed in the development of PET radioligands for neuroreceptors.

For example, the synthesis of analogs of well-established PET ligands like [11C]WAY-100635, a serotonin 5-HT1A receptor antagonist, often involves the introduction of a radiolabel onto a precursor molecule. While direct use of this compound for this specific ligand is not the standard route, its structural motifs are highly relevant. The benzyloxy-substituted phenoxyethyl portion of the molecule could be incorporated into novel PET tracer candidates.

Table 2: Potential Radiolabeling Applications

| Radionuclide | Labeling Strategy | Potential Application |

|---|---|---|

| Iodine-124 (124I) | Isotopic exchange | PET imaging of novel receptor systems |

The development of such chemical probes is crucial for understanding the distribution and density of receptors in the brain and other organs, which can provide valuable insights into the mechanisms of diseases and the action of drugs. The ability to synthesize these probes from versatile precursors like this compound is a key step in advancing molecular imaging and drug discovery.

Computational Chemistry and Theoretical Investigations of 1 4 2 Iodoethyl Phenoxy Methyl Benzene

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene are crucial determinants of its physical, chemical, and biological properties. Computational chemistry provides powerful tools to explore the molecule's potential energy surface, identifying stable conformations and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Geometry

Ab initio and Density Functional Theory (DFT) methods are fundamental to determining the optimized molecular geometry of this compound. These quantum mechanical approaches solve the electronic structure of the molecule to predict its lowest energy conformation. For a molecule of this complexity, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), offer a balance of accuracy and computational cost. nih.gov

The primary degrees of freedom in this compound include the torsional angles around the C-O-C ether linkage and the C-C bond of the iodoethyl group. A systematic scan of these dihedral angles would reveal the potential energy surface, allowing for the identification of local and global energy minima, which correspond to the stable conformers of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.15 Å |

| C-O (ether) | ~1.37 Å | |

| C-C (ethyl) | ~1.53 Å | |

| Bond Angle | C-O-C (ether) | ~118° |

| C-C-I | ~110° | |

| Dihedral Angle | C-C-O-C | Varies with conformer |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation.

Molecular Dynamics Simulations for Conformational Sampling

While DFT can identify stable, low-energy conformations, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a given environment (e.g., in solution). MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion.

By simulating the molecule for a sufficient duration (nanoseconds to microseconds), a broad range of its conformational space can be explored. This allows for the identification of the most populated conformational states and the pathways of transition between them, providing a more realistic picture of the molecule's behavior than static quantum mechanical calculations alone.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is key to understanding its reactivity. Computational methods can provide detailed information about the distribution of electrons and identify regions of the molecule that are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comimperial.ac.uklibretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized on the electron-rich phenoxy ring, while the LUMO is likely to be associated with the C-I bond, given the electronegativity of the iodine atom and the antibonding character of the σ* orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity | 3.65 eV |

| Chemical Hardness | 2.85 eV |

Note: These values are illustrative and would be determined from a quantum chemical calculation.

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic and Electrophilic Sites

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution in a molecule. researchgate.netnih.govnih.gov It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov

In an EPS map of this compound, the regions of negative potential (typically colored red) would be expected around the oxygen atom of the ether linkage and the π-system of the aromatic rings, indicating their nucleophilic character. researchgate.net Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms and, significantly, on the iodine atom due to the phenomenon of a "sigma-hole," which can lead to halogen bonding. researchgate.net

Transition State Modeling and Reaction Mechanism Elucidation

Computational chemistry can be used to model the transition states of chemical reactions involving this compound. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated, providing insights into the reaction kinetics.

For example, in a nucleophilic substitution reaction where the iodide is the leaving group, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-I bond. DFT calculations can optimize the geometry of this transition state and determine its energy relative to the reactants and products. This information is crucial for understanding the reaction mechanism at a molecular level. The activation strain model is one computational method used to analyze the factors governing the barrier heights of reactions. beilstein-journals.org

Computational Determination of Activation Energies and Reaction Pathways

The study of a chemical reaction's mechanism and rate is fundamentally linked to its potential energy surface (PES). Computational chemistry provides powerful tools to map this surface, identifying reactants, products, and the transition states that connect them.

A primary objective in computational reaction analysis is the location of the transition state (TS), which is a first-order saddle point on the PES. github.io The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter in determining reaction rates according to transition state theory. fiveable.mefiveable.mewikipedia.org Computational methods, particularly Density Functional Theory (DFT), are widely used to optimize the geometries of reactants, products, and transition states, and to calculate their respective energies.

Once a transition state has been successfully located and verified (characterized by a single imaginary vibrational frequency), the reaction pathway can be mapped out. This is typically achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. scm.comrowansci.comfaccts.deq-chem.com An IRC calculation traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product, thus confirming that the located TS is indeed the correct one for the reaction of interest. rowansci.comuni-muenchen.de

For a molecule like this compound, a relevant reaction to study would be a nucleophilic substitution (e.g., SN2) or an elimination reaction (e.g., E2) at the iodoethyl group. The table below illustrates hypothetical activation energies that could be calculated for such competing pathways.

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 Substitution with CN⁻ | B3LYP | 6-311+G(d,p) | 22.5 |

| E2 Elimination with OH⁻ | B3LYP | 6-311+G(d,p) | 25.1 |

Prediction of Selectivity in Competing Reactions

Many organic reactions can proceed through multiple competing pathways, leading to different products. Computational chemistry is a valuable tool for predicting the selectivity of such reactions. chinesechemsoc.orgnih.gov Selectivity can be either kinetically or thermodynamically controlled.

Kinetic Control: Under kinetic control (typically at lower temperatures), the product distribution is determined by the relative activation energies of the competing pathways. The reaction pathway with the lowest activation energy will be faster and its corresponding product will be the major product. youtube.comcardiff.ac.ukacs.org

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures, allowing for equilibrium), the product distribution is governed by the relative stabilities (Gibbs free energies) of the final products. The most stable product will be the major product, regardless of the activation energy required to form it. youtube.comcardiff.ac.ukacs.org

By calculating the activation energies (for kinetic prediction) and the Gibbs free energies of the products (for thermodynamic prediction), the likely outcome of a reaction under different conditions can be determined. For this compound reacting with a nucleophile/base, computational methods can predict whether substitution or elimination is favored. DFT calculations can model the transition states for both pathways, and the difference in their free energies of activation (ΔΔG‡) can be used to predict the product ratio. nih.govresearchgate.net

The following table provides a hypothetical comparison of kinetic and thermodynamic data for competing SN2 and E2 reactions.

| Parameter | SN2 Pathway | E2 Pathway | Predicted Outcome |

|---|---|---|---|

| ΔG‡ (kcal/mol) | 22.5 | 25.1 | SN2 product is kinetically favored. |

| ΔG_product (kcal/mol) | -15.8 | -12.3 | SN2 product is thermodynamically favored. |

Advanced Spectroscopic Property Predictions (excluding basic identification data)

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Computational quantum chemistry can accurately predict the NMR spectra of molecules. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR isotropic shielding constants. acs.orgimist.maacs.org These shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. imist.ma

The process involves first optimizing the molecule's geometry using a DFT method and a suitable basis set. Then, a GIAO calculation is performed on the optimized geometry to obtain the shielding tensors. nih.govmdpi.com The accuracy of the predicted chemical shifts is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov Comparing calculated chemical shifts with experimental data can be a powerful tool for structure verification and assignment of complex spectra. nih.govresearchgate.net

Below is a table of hypothetical, predicted ¹H and ¹³C NMR chemical shifts for selected nuclei in this compound.

| Atom | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| H (on -CH₂-I) | ¹H | 3.45 |

| H (on -CH₂-Ph) | ¹H | 5.05 |

| C (-CH₂-I) | ¹³C | 5.8 |

| C (-O-CH₂-Ph) | ¹³C | 70.2 |

| C (Phenoxy, C-O) | ¹³C | 157.6 |

Vibrational Frequency Analysis for Infrared (IR) Spectroscopy

Theoretical vibrational spectroscopy is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. diva-portal.orgarxiv.org The process begins with a geometry optimization to find a minimum on the potential energy surface. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). github.io

Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration). github.io For a molecule to be IR active, a specific vibration must result in a change in the molecule's dipole moment. github.io Computational programs calculate not only the frequencies but also the IR intensities, which are related to the square of the change in the dipole moment during the vibration.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. nih.govrsc.org Therefore, it is common practice to apply an empirical scaling factor to the calculated frequencies to achieve better agreement with experimental data. Predicted IR spectra are invaluable for identifying functional groups and confirming the structure of a synthesized compound.

A hypothetical table of selected calculated vibrational frequencies and their assignments for this compound is presented below.

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|

| 3065 | 15.4 | Aromatic C-H Stretch |

| 2958 | 25.1 | Aliphatic C-H Stretch (-CH₂-) |

| 1598 | 45.8 | Aromatic C=C Stretch |

| 1245 | 88.2 | Asymmetric C-O-C Stretch (Aryl-Ether) |

| 580 | 65.7 | C-I Stretch |

Future Directions and Emerging Research Opportunities for 1 4 2 Iodoethyl Phenoxy Methyl Benzene

Exploration of Novel Catalytic Transformations

The iodoethyl group is a prime handle for a multitude of catalytic transformations, making it a focal point for future research. Modern catalysis offers numerous avenues to functionalize this moiety beyond classical nucleophilic substitutions.

One major area of opportunity lies in radical-based cross-coupling reactions. Unlike traditional palladium- and nickel-catalyzed processes that can be challenging for unactivated alkyl halides, newer strategies utilize radical intermediates to engage these substrates under mild conditions. nih.govresearchgate.net For instance, methods merging halogen-atom transfer (XAT) with copper catalysis could enable the coupling of 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene with a wide array of aryl, vinyl, and allyl boronate species at room temperature. nih.gov This approach, which uses α-aminoalkyl radicals to generate the key alkyl radical intermediate from the C-I bond, bypasses the need for direct oxidative addition to a transition metal center. nih.gov

Another frontier is the use of bismuth radical catalysis, which can induce intramolecular cyclization of alkyl iodides with tethered alkynes under purely thermal conditions, avoiding photoredox catalysts or external initiators. acs.org While the subject molecule lacks an alkyne, this methodology highlights the potential for designing derivatives of this compound that could undergo novel, radical-mediated ring-forming reactions.

Furthermore, palladium-catalyzed carbonylation reactions represent a powerful tool for introducing carbonyl groups. acs.org By combining radical chemistry with palladium catalysis, it is possible to achieve atom transfer carbonylation of alkyl iodides to synthesize esters, amides, and ketones, significantly expanding the molecular complexity derivable from the starting material. acs.org The benzyl (B1604629) phenyl ether linkage itself is also a site for potential catalytic transformations, such as hydrogenolysis or rearrangement reactions, which are used to study the cleavage of α-O-4 ether bonds found in lignin. lookchem.comrsc.org

| Coupling Partner | Catalytic System (Example) | Potential Product | Reference Principle |

|---|---|---|---|

| Phenylboronic acid | XAT / Copper Catalysis | 1-((4-(2-Phenylethyl)phenoxy)methyl)benzene | nih.gov |

| CF2H-Zn Reagent | Aryl Radical / Copper Catalysis | 1-((4-(3,3-Difluoropropyl)phenoxy)methyl)benzene | nih.gov |

| Methanol / CO | Radical / Pd Catalysis | Methyl 3-(4-((benzyloxy)methyl)phenyl)propanoate | acs.org |

| Aniline / CO | Radical / Pd Catalysis | 3-(4-((Benzyloxy)methyl)phenyl)-N-phenylpropanamide | acs.org |

Development of Asymmetric Synthetic Methodologies

The development of chiral analogues of this compound opens doors to applications in medicinal chemistry and materials science. Asymmetric synthesis can be approached in two primary ways: the synthesis of an enantiomerically enriched version of the molecule itself, or its use as a prochiral substrate in a subsequent stereoselective reaction.

To create a chiral center at the carbon bearing the iodine atom, one could envision a synthetic route starting from a styrene (B11656) derivative. For example, a chemo-enzymatic cascade could be employed for the asymmetric azidohydroxylation of a corresponding 4-((benzyloxy)methyl)styrene precursor. rsc.orgnih.gov This process, using a styrene monooxygenase for asymmetric epoxidation followed by regioselective ring-opening with an azide (B81097) nucleophile, would generate a chiral azido (B1232118) alcohol. rsc.orgnih.gov Subsequent conversion of the alcohol to an iodide would yield the desired enantiomerically enriched product.

Alternatively, research could focus on developing novel asymmetric catalytic reactions where the iodoethyl group participates directly. For example, photoinduced copper-catalyzed systems have been developed for the enantioconvergent amidation of racemic alkyl electrophiles, which could be adapted for this substrate. frontiersin.org Furthermore, multicomponent reactions, such as those involving imino esters activated by Lewis acids, provide a powerful strategy for constructing multiple stereogenic centers in a single step and could be explored with derivatives of the title compound. purdue.edu

| Reaction Type | Chiral Influence (Example) | Potential Chiral Product | Expected Outcome | Reference Principle |

|---|---|---|---|---|

| Asymmetric Azidohydroxylation | Styrene Monooxygenase (StyA) | Chiral 2-azido-2-(4-((benzyloxy)methyl)phenyl)ethan-1-ol | High Enantiomeric Excess (>99% ee) | rsc.orgnih.gov |

| Enantioconvergent C-N Coupling | Photoinduced Copper / Chiral Ligand | Chiral N-acylated amine derivative | Good to Excellent Enantioselectivity | frontiersin.org |

| Hetero-Diels-Alder | Chiral BINOL-Ti Complex | Chiral dihydropyranone derivative (from an aldehyde precursor) | High Enantioselectivity (up to 99% ee) | purdue.edu |

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. rsc.orgresearchgate.net These benefits make it an ideal platform for exploring the reactivity of this compound, particularly for reactions that are highly exothermic, involve hazardous reagents, or require short-lived intermediates. rsc.org

The classic Williamson ether synthesis, a nucleophilic substitution reaction, is a prime candidate for adaptation to a flow system. wikipedia.org For example, the reaction of the iodoethyl group with a phenoxide could be performed by pumping solutions of the substrate and the deprotonated nucleophile through a heated reactor coil. acs.org The use of a packed-bed reactor containing a supported base, such as a basic resin, could further streamline the process by simplifying purification, as the excess base and resulting salt are retained in the column. acs.org Such a setup can dramatically reduce reaction times from hours to minutes and improve productivity. acs.org

More complex catalytic reactions, such as Heck or Suzuki couplings, can also be translated into flow processes. nih.gov For instance, a solution of this compound, a boronic acid, and a soluble base could be passed through a heated column packed with a heterogeneous palladium catalyst. This approach facilitates catalyst recycling and minimizes product contamination with heavy metals. The ability of flow systems to handle high pressures safely also opens up possibilities for reactions involving gaseous reagents, such as carbon monoxide in carbonylation reactions. rsc.org

| Parameter | Batch Process (Projected) | Continuous Flow Process (Projected) | Reference Principle |

|---|---|---|---|

| Reaction Time | 2-4 hours | 5-15 minutes (residence time) | researchgate.netacs.org |

| Temperature | 80 °C | 120 °C (superheated) | rsc.org |

| Workup | Aqueous wash, extraction | In-line quench/scavenger column | acs.org |

| Yield | ~85% | >95% | acs.org |

| Productivity | Low-Medium | High (e.g., grams/hour) | acs.org |

Discovery of Unprecedented Reactivity Patterns through High-Throughput Experimentation

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemistry for rapidly optimizing reaction conditions and discovering new reactivity. domainex.co.ukyoutube.com By leveraging automation and miniaturization, HTE allows for hundreds or even thousands of unique reactions to be performed and analyzed in parallel, dramatically accelerating research that would take months or years using traditional methods. nih.govresearchgate.net

For this compound, HTE could be systematically applied to explore its reactivity in cross-coupling reactions. For example, in developing a Buchwald-Hartwig amination reaction, a 96-well plate could be used to screen a wide array of palladium precursors, phosphine (B1218219) ligands, bases, and solvents simultaneously. mit.edu Automated liquid handlers would dispense nanomole-scale quantities of reagents, and the reaction outcomes would be rapidly analyzed by UPLC-MS. domainex.co.uk This process would quickly identify the optimal conditions for a desired transformation, a task that is often resource-intensive. mit.edu